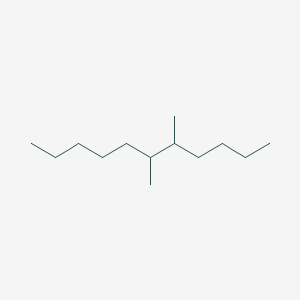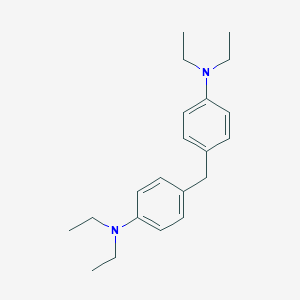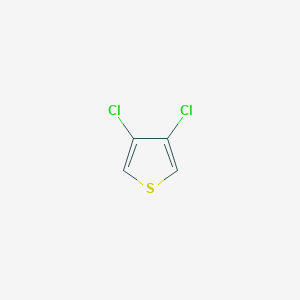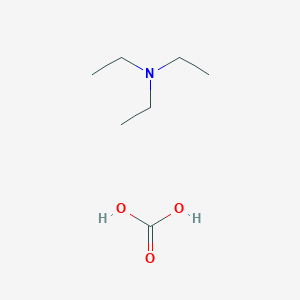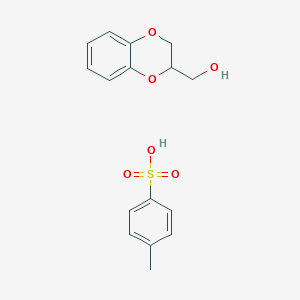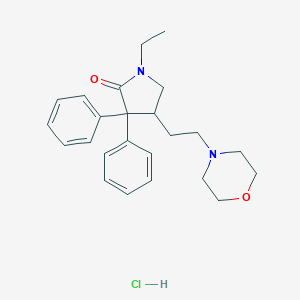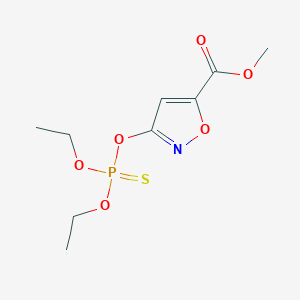
Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate is a complex organic compound with the molecular formula C9H14NO6PS and a molecular weight of 295.25 g/mol. This compound is part of the isoxazole family, which is known for its diverse applications in medicinal chemistry and agrochemicals.
Preparation Methods
The synthesis of Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate involves multiple steps. One common method includes the cyclization of intermediate compounds using hydroxylamine hydrochloride in methanolic conditions . The reaction typically requires refluxing for 2-3 hours to yield the desired isoxazole derivative. Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases or acids.
Common reagents and conditions used in these reactions include methanolic solutions, refluxing conditions, and the use of catalysts like Cu(I) or Ru(II) for cycloaddition reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
- 3-(3-hydroxy-phenyl)-isoxazole-5-carboxylic acid methyl ester
Compared to these compounds, Methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate is unique due to its specific ester and phosphorothioate groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
18853-27-5 |
|---|---|
Molecular Formula |
C9H14NO6PS |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
methyl 3-diethoxyphosphinothioyloxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H14NO6PS/c1-4-13-17(18,14-5-2)16-8-6-7(15-10-8)9(11)12-3/h6H,4-5H2,1-3H3 |
InChI Key |
CBNDYHJSOYIXMQ-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1)C(=O)OC |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NOC(=C1)C(=O)OC |
Key on ui other cas no. |
18853-27-5 |
Synonyms |
methyl 3-diethoxyphosphinothioyloxyoxazole-5-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


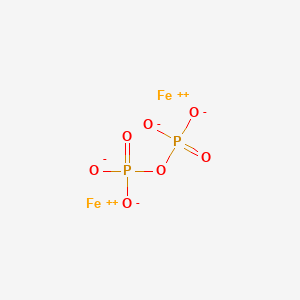
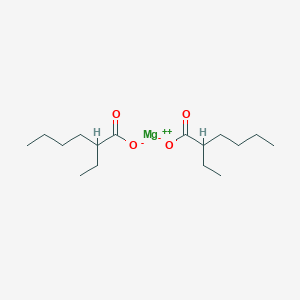
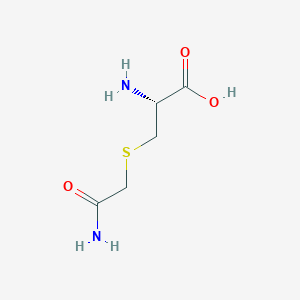
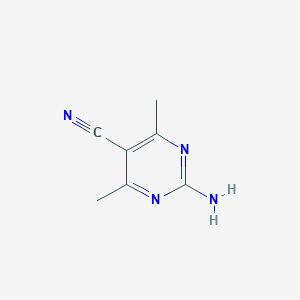
![1-chloro-2-[2,2-dichloro-1-(4-iodophenyl)ethyl]benzene](/img/structure/B91444.png)
